molecular formula C19H37NO2 B160006 7-Azaprostanoic acid CAS No. 127229-00-9

7-Azaprostanoic acid

Cat. No.: B160006
CAS No.: 127229-00-9
M. Wt: 311.5 g/mol
InChI Key: LDSBMPQRBGVMMF-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Azaprostanoic acid is a synthetic analogue of prostanoic acid, which is the core structural skeleton for naturally occurring prostaglandins . As a heteroprostanoid, it features a nitrogen atom within its structure, a modification that grants it distinct biological activity compared to native prostaglandins . This compound is of significant interest in medicinal chemistry and pharmacological research, particularly for the development of novel anti-inflammatory agents through molecular hybridization strategies . Research indicates that the 7-azaprostanoid scaffold contributes to anti-inflammatory activity and can help reduce the cytotoxicity of hybrid molecules . Studies have shown that hybrids synthesized by coupling 7-azaprostanoic acids with triterpenoid structures like betulinic acid exhibit a pronounced anti-inflammatory effect in models of immunogenic inflammation, with effects comparable to the reference drug indomethacin . Furthermore, these hybrids demonstrated low cytotoxicity on human immortalized fibroblasts and cancer cell lines, suggesting a favorable toxicity profile . The primary value of 7-azaprostanoic acid lies in its use as a key building block for creating new chemical entities to explore inflammation pathways, immune-mediated diseases, and structure-activity relationships of prostaglandin-like compounds. This product is provided For Research Use Only and is not approved for human or veterinary diagnosis or therapy. The following table summarizes key research applications for 7-Azaprostanoic acid based on current literature:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127229-00-9

Molecular Formula

C19H37NO2

Molecular Weight

311.5 g/mol

IUPAC Name

6-[[(1S,2S)-2-octylcyclopentyl]amino]hexanoic acid

InChI

InChI=1S/C19H37NO2/c1-2-3-4-5-6-8-12-17-13-11-14-18(17)20-16-10-7-9-15-19(21)22/h17-18,20H,2-16H2,1H3,(H,21,22)/t17-,18-/m0/s1

InChI Key

LDSBMPQRBGVMMF-ROUUACIJSA-N

SMILES

CCCCCCCCC1CCCC1NCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC[C@H]1CCC[C@@H]1NCCCCCC(=O)O

Canonical SMILES

CCCCCCCCC1CCCC1NCCCCCC(=O)O

Other CAS No.

127229-00-9

Synonyms

7-azaprostanoic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 7 Azaprostanoic Acid and Its Analogs

Established Synthetic Pathways for Azaprostanoic Acids

The synthesis of azaprostanoic acids has been approached through various established routes, focusing on the precise incorporation of nitrogen into the prostaglandin-like framework.

Synthesis of 7-Azaprostanoic Acid and Related Isomers

The synthesis of 7-azaprostanoic acid and its isomers can be achieved through general procedures involving the hydrolysis of precursor compounds. For instance, 7-aza- and 13-azaprostanoic acids (compounds 11-19) can be synthesized by treating specific precursor compounds (32-37, 44-46) with sodium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) (THF) and water. Following stirring and evaporation of THF, acidification with hydrochloric acid and subsequent extraction yield the desired azaprostanoic acids. nih.gov

A broader approach to 9-oxa-7-azaprostanoids, which are isomers related to 7-azaprostanoic acid, involves the utilization of tetronic acid and aromatic aldehydes. This pathway allows for the introduction of interphenylene and terminal phenyl fragments into the ω-chain. The synthesis proceeds from 3-(alkoxybenzylidene)- and 3-(3-phenylallylidene)tetrahydrofuran-2,4-diones, which are obtained via Knoevenagel condensation of tetronic acid with appropriate alkoxy-substituted aromatic aldehydes and cinnamic aldehyde. researchgate.net

Approaches to 13- and 15-Azaprostanoic Acid Derivatives

The preparation of 13-azaprostanoic acids and 15-azaprostanoic acid derivatives has been a focus in the development of prostaglandin (B15479496) analogs. A series of 13-azaprostanoic acids (e.g., 4a-h) and a 15-azaprostanoic acid (11a) have been successfully prepared. researchgate.netacs.orgnih.gov A notable method for the synthesis of the 15-aza derivative involves a novel transformation where a ketone is converted into an N-substituted ethylenamine using a formylmethylimino phosphate (B84403) derivative. researchgate.netacs.orgnih.gov

The 13-azaprostanoic acid (13-APA) has been prepared for studies as a specific antagonist. pnas.org Furthermore, tritiated trans-13-azaprostanoic acid ([3H] trans-13-APA, 12c) has been synthesized from (17Z)-trans-13-azaprost-17-enoic acid (11b) through catalytic tritiation, yielding a labeled probe for receptor studies. researchgate.netglobalauthorid.com The IUPAC name for (±)13-Azaprostanoic acid is 7-[(1S,2S)-2-(heptylamino)cyclopentyl]heptanoic acid. thermofisher.com

Chemical Conversions Utilizing Furanone Intermediates

Furanone intermediates play a crucial role in the synthesis of various azaprostanoids, including 10-oxa-13-aza, 11-oxa-13-aza, and 9-oxa-7-aza prostanoids. researchgate.net A key synthetic scheme involves the selective hydrogenation of the exocyclic carbonyl group and the reduction of the conjugated double bond within the acyl fragment of 3-acyl- and 3-(3-arylprop-2-enoyl)furan-2,4(3H,5H)-diones. This process yields 3-alkyl- and 3-(3-arylpropyl)furan-2,4(3H,5H)-diones. These intermediates are then converted into their corresponding regioisomeric enol ethers via regioselective O-alkylation, followed by treatment with primary aliphatic amines. researchgate.net Additionally, 4-hydrazino-3(2H)-furanones, derived from diazo esters, have been shown to be efficiently transformable into aza-prostaglandin analogues. researchgate.net

Advanced Strategies in Azaprostanoic Acid Derivatization

Beyond established pathways, advanced strategies have been developed to create more complex and functionally diverse azaprostanoic acid derivatives, often incorporating principles of molecular hybridization and stereochemical control.

Molecular Hybridization Techniques (e.g., Betulinic Acid-Azaprostanoid Conjugates)

Molecular hybridization is an effective strategy to enhance the biological activity of new compounds by combining different pharmacophores. nih.goveurekaselect.comingentaconnect.comnih.govsemanticscholar.org A prominent example involves the synthesis of betulinic acid-azaprostanoid hybrids. The synthetic pathway typically commences with the transformation of betulin (B1666924) into betulonic acid via Jones' oxidation. Subsequently, betulonic acid undergoes reductive amination to yield 3β-amino-3-deoxybetulinic acid. This amino acid is then coupled with 7- or 13-azaprostanoic acids, or their homo analogues, to form the desired hybrid compounds. nih.goveurekaselect.comingentaconnect.comnih.govsemanticscholar.org

A general procedure for the coupling of azaprostanoic acids (1 mmol) with 3β-amino-3-deoxybetulinic acid involves the use of N,N′-dicyclohexylcarbodiimide (DCC) (160 mg, 1 mmol) in methylene (B1212753) chloride (30 ml). nih.gov

Another advanced derivatization involves the synthesis of C-2 conjugates of betulinic acid with mitochondria-targeting cations, such as F16. This is achieved through a Sonogashira cross-coupling reaction between a C-2 propargyl derivative of betulinic acid and a heterocyclic compound, catalyzed by CuI/Pd(PPh3)2. The resulting adduct is then quaternized by treatment with methyl iodide (CH3I) in dimethylformamide (DMF), yielding the target hybrid in a reported 71% yield. mdpi.com Furthermore, conjugates of betulinic acid with substituted triazoles have been prepared via Huisgen 1,3-cycloaddition from 30-azidoderivatives. plos.org

Asymmetric Synthesis Approaches for Stereochemical Control

Stereochemical control is paramount in the synthesis of azaprostanoic acids due to the strict stereo-structural requirements for their physiological actions. journals.co.za Approaches to the stereoselective synthesis of ring-azaprostanoids have been explored, such as the preparation of 3,4-bis-(acetamido)-5-O-benzoyl-3,4-dideoxy-1,2-O-isopropylidene-α-D-xylofuranose. This compound serves as a chiral precursor for 7,11-diazaprostanoids and is synthesized through a series of stereospecific chemical transformations utilizing appropriately functionalized derivatives of L-arabinose. journals.co.zajournals.co.za

New approaches to the 8-azaprostanoic skeleton have been developed, employing key intermediates like 3,5-disubstituted isoxazole (B147169) acid to achieve desired stereocontrol. researchgate.net The broader field of catalytic asymmetric synthesis, particularly for α-stereogenic carboxylic acids, provides a framework for developing highly controlled synthetic routes to complex molecules like azaprostanoic acids, ensuring the formation of specific enantiomers or diastereomers critical for biological activity. rsc.orgrsc.orgnih.gov

Diversification of Prostanoid Scaffolds via Functionalization

The functionalization of azaprostanoic acid scaffolds is a key strategy for diversifying prostanoid analogs, leading to compounds with altered or enhanced biological activities. A prominent example of this diversification is the molecular hybridization of azaprostanoic acids with triterpenoid (B12794562) scaffolds, such as betulinic acid. This strategy aims to combine the distinct pharmacological profiles of both moieties, for instance, to develop new anti-inflammatory agents. The synthetic pathway for these hybrids typically involves the transformation of betulin into betulonic acid, followed by reductive amination to yield 3β-amino-3-deoxybetulinic acid, which is then coupled with 7- or 13-azaprostanoic acids or their homo analogues. This approach allows for the creation of structurally diverse compounds with potential therapeutic benefits.

Another avenue for diversification involves the introduction of specific functionalities to create probes for receptor studies. For example, photoaffinity probes based on 13-azaprostanoic acid have been developed by replacing the terminus of its lower side chain with phenoxy or benzyl (B1604629) azide (B81097) functionality. These modifications allow for irreversible inhibition of platelet function upon photolysis, indicating their utility in studying receptor interactions.

The synthesis of 9-oxa-7-aza prostanoids from furan-2,4-diones also contributes to scaffold diversification. This method enables the preparation of various aza-prostaglandin analogues by modifying the furanone precursors and subsequent reactions, thereby expanding the structural landscape of prostanoid mimetics.

Preparation of Labeled Azaprostanoic Acid Probes for Receptor Studies

Labeled azaprostanoic acid probes are indispensable tools for investigating prostanoid receptors, particularly the prostaglandin H2 (PGH2) and thromboxane (B8750289) A2 (TXA2) receptors. Due to the highly unstable nature of native TXA2, stable antagonists like azaprostanoic acid derivatives are crucial for receptor studies wikipedia.org.

One significant example is the preparation of [17,18-3H]trans-13-azaprostanoic acid ([3H]trans-13-APA), which serves as a labeled probe for the PGH2/TXA2 receptor wikipedia.org. This tritiated derivative was prepared with high specific activity (57 Ci/mmole) from (17Z)-trans-13-azaprost-17-enoic acid by catalytic tritiation wikipedia.org. The unsaturated precursor, (17Z)-trans-13-azaprost-17-enoic acid, was synthesized through the condensation of cis-7-amino-3-heptene with 2-(6-carboxyhexyl)cyclopentanone, followed by sodium borohydride (B1222165) reduction, chromatography, and hydrolysis of the isolated trans isomer wikipedia.org. This labeled probe has been instrumental in studying the PGH2/TXA2 receptor and evaluating the mechanism of action of its antagonists wikipedia.org. Studies have shown specific binding of 13-azaprostanoic acid to human platelet membranes.

Further advancements in probe development include the synthesis of aromatic azide derivatives of 13-azaprostanoic acid as potential photoaffinity probes. For instance, a benzyl azide derivative (compound 26) was prepared as an aromatic 125I derivative (compound 29), which holds promise as a labeled probe for the identification and isolation of the putative TXA2/PGH2 receptor. These photoaffinity labels are designed to irreversibly inhibit platelet function after photolysis, providing a means to tag and isolate the receptor components.

These labeled azaprostanoic acid probes facilitate detailed research into receptor binding characteristics, including saturation, displacement, and protein concentration dependency, thereby aiding in the elucidation of the physiological and pathophysiological roles of PGH2 and TXA2 in cardiovascular systems and platelet function.

Biological Activities and Pharmacological Insights of 7 Azaprostanoic Acid Analogs

Modulation of Platelet Function

7-Azaprostanoic acid derivatives exhibit notable effects on platelet function, primarily through their interaction with key signaling pathways involved in platelet aggregation and activation.

Differential Effects on ADP-Induced Platelet Responses

In contrast to their potent effects on arachidonic acid-induced aggregation, azaprostanoic acid derivatives, including 13-APA, have shown no significant effect on ADP-induced primary platelet aggregation nih.govfishersci.camcw.edu. While 13-APA was observed to inhibit [14C]serotonin release in response to ADP, it did not suppress the primary aggregation induced by ADP mcw.edu.

Further studies have demonstrated that 13-APA reversed calcium mobilization and shape change induced by arachidonic acid but had no such effect on responses triggered by ADP nih.gov. This highlights a specificity in the action of 13-APA, indicating that it selectively reverses only TXA2/PGH2-mediated platelet activation and not activation pathways initiated by ADP nih.gov. This differential effect is further supported by findings that ADP-induced aggregation is reversed by adenosine (B11128) triphosphate (ATP), an ADP antagonist, but not by 13-APA nih.gov.

Table 2: Differential Effects of 13-Azaprostanoic Acid on Platelet Aggregation

AgonistEffect on Primary AggregationEffect on Calcium Mobilization/Shape ChangeCitation
ADPNo effectNo effect nih.govfishersci.camcw.edunih.gov
AAPotent InhibitionReversal mcw.edunih.govnih.gov

Reversal of Platelet Activation Mechanisms

13-Azaprostanoic acid (13-APA) has been shown to actively reverse platelet activation nih.gov. Research utilizing fluorescent calcium probes demonstrated that 13-APA can reverse calcium mobilization and shape change induced by arachidonic acid nih.gov. This reversal is indicative of a resequestration of internally released calcium, which subsequently leads to platelet deactivation nih.gov. The mechanism underlying this reversal is consistent with a specific interruption of the agonist-receptor interaction, particularly through the antagonism of the TXA2/PGH2 receptor by 13-APA nih.gov.

Anti-inflammatory Research Perspectives

Beyond their effects on platelet function, azaprostanoic acids have also been explored for their potential anti-inflammatory properties, often as components in molecular hybridization strategies.

Evaluation in Experimental Inflammation Models

7- and 13-azaprostanoic acids and their homo analogues have been utilized in the synthesis of hybrid compounds with other bioactive scaffolds, such as betulinic acid nih.gov. These betulinic acid-azaprostanoid hybrids have been evaluated in various in vivo experimental inflammation models in mice, including histamine-induced, formalin-induced, and concanavalin (B7782731) A-induced paw edema models nih.gov.

In the immunogenic inflammation model, specifically the concanavalin A-induced paw edema, these hybrid substances demonstrated a pronounced anti-inflammatory effect that was comparable to that of indomethacin, a known nonsteroidal anti-inflammatory drug (NSAID) nih.gov. However, in models of exudative inflammation, such as the histamine- and formalin-induced paw edema, none of the tested compounds showed a statistically significant anti-inflammatory effect nih.gov.

Table 3: Anti-inflammatory Efficacy of Betulinic Acid-Azaprostanoid Hybrids in Mouse Paw Edema Models

Inflammation ModelType of InflammationAnti-inflammatory EffectComparison to IndomethacinCitation
Concanavalin A-inducedImmunogenicPronouncedComparable nih.gov
Histamine-inducedExudativeNot statistically significantN/A nih.gov
Formalin-inducedExudativeNot statistically significantN/A nih.gov

Research in Metabolic Regulation

Investigations into the metabolic regulatory potential of azaprostanoic acid analogs have primarily centered on their interactions with key enzymes involved in glucose metabolism.

Enzyme Inhibitory Potential (e.g., α-amylase, α-glucosidase, DPP-4)

Recent research, particularly utilizing in silico methodologies, has explored the enzyme inhibitory potential of compounds, including azaprostanoic acid, identified within natural extracts. In silico analyses, such as XP docking and MM-GBSA, have indicated that azaprostanoic acid exhibits substantial interactions and stable binding capabilities with proteins such as α-amylase and Dipeptidyl Peptidase-4 (DPP-4) researchgate.netnih.gov. These findings suggest a potential role for azaprostanoic acid as an enzyme inhibitor, which could be relevant in the context of metabolic regulation, particularly for conditions like diabetes mellitus researchgate.netnih.gov. However, it is important to note that the reported inhibitory concentration (IC50) values in these studies pertain to the crude plant extract containing azaprostanoic acid, rather than isolated 7-Azaprostanoic acid itself researchgate.netnih.govplos.org.

The following table summarizes the in silico findings related to azaprostanoic acid's potential enzyme interactions:

Enzyme TargetInteraction TypeResearch MethodIndicationReference
α-amylaseSubstantial interactions, stable binding capabilitiesIn silico (XP docking, MM-GBSA)Potential enzyme inhibition researchgate.netnih.gov
DPP-4Substantial interactions, stable binding capabilities, identified as a ligandIn silico (XP docking, MM-GBSA, RMSD, RMSF trajectories)Potential enzyme inhibition, molecular binding researchgate.netnih.gov

Molecular Interactions in Enzyme Binding Pockets

Detailed in silico analyses have provided insights into the molecular interactions of azaprostanoic acid within enzyme binding pockets. Specifically, azaprostanoic acid has been investigated as a ligand interacting with the DPP-4 enzyme (PDB: 6B1EChain A) researchgate.net. Computational studies, including XP docking and MM-GBSA, have revealed that azaprostanoic acid forms substantial and stable interactions within the binding pockets of DPP-4 and α-amylase proteins researchgate.net. Further characterization of these interactions has involved the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) trajectories, which help to describe the stability and dynamic behavior of the protein-ligand complexes researchgate.net. These computational approaches are crucial for understanding the precise binding mechanisms and the potential inhibitory effects of azaprostanoic acid on these metabolic enzymes researchgate.net.

Antimicrobial and Antibiofilm Research

Research efforts have explored the antimicrobial and antibiofilm properties of various chemical compounds and natural extracts. However, specific and detailed investigations focusing solely on the antibacterial potential or the inhibition of biofilm formation and adhesion by 7-Azaprostanoic acid are not extensively documented in the provided literature.

Investigation of Antibacterial Potential

Based on the current search results, there is no comprehensive research specifically detailing the direct antibacterial potential of 7-Azaprostanoic acid.

Inhibition of Biofilm Formation and Adhesion

Similarly, the provided information does not extensively describe specific investigations into the inhibition of biofilm formation and adhesion by 7-Azaprostanoic acid.

Immunological Modulatory Investigations

While some literature broadly mentions "azaprostanoic acid" or "13-azaprostanoic acid" in contexts related to immune modulation or as probes for receptors involved in inflammatory processes, specific and detailed immunological modulatory investigations focusing solely on 7-Azaprostanoic acid are not extensively described in the provided search results. For instance, "azaprostanoic acid" has been mentioned in discussions regarding the modulatory effect of lipids and glucose on the neonatal immune system researchgate.net. Additionally, "13-azaprostanoic acid" has been noted in the context of immune-modulating properties and as a labeled probe for the PGH2/TXA2 receptor, which is involved in inflammatory responses expertcorps.runih.govcore.ac.uk. However, direct and comprehensive studies on the immunological modulatory effects of 7-Azaprostanoic acid itself are not detailed.

Effects on B-Cellular Immune Responses

Research into 7-azaprostanoic acid analogs has revealed their capacity to modulate B-cellular immune responses, highlighting their potential immunomodulatory activities. Studies have demonstrated that certain 9,11-ethano analogs of prostaglandin (B15479496) endoperoxides, which incorporate a nitrogen atom at position 13 (referred to as 7-oxo-9,11-ethano-13-azaprostanoids), exert specific dose-dependent effects on B-cellular immunity in in vivo models. researchgate.net

In a study investigating these prostanoids, administered orally within a dose range of 2.5 to 10.0 µg/kg, a notable impact on the B-cellular immune response was observed. researchgate.net The compounds exhibited diverse effects on the immune system, with some acting as immunostimulators and others as immunosuppressants. Specifically, out of the compounds studied, eight demonstrated immunostimulatory properties, while three displayed an immunosuppressing effect. researchgate.net

A key finding from this research indicated that two of the tested compounds significantly enhanced the amount of antibody-forming cells (AFC) in the spleen. These two compounds led to an approximate 1.9-fold increase in AFC per 106 spleen cells when compared to the control group. researchgate.net This suggests a direct influence on the humoral immune response, where B cells play a central role in producing antibodies. e-century.us B cells, as mediators of humoral immunity, are crucial for adaptive immune responses, including antigen presentation and cytokine secretion, which are vital for effective pathogen elimination. e-century.usnih.gov

The observed modulation of AFCs by these 7-azaprostanoic acid analogs underscores their potential to influence the body's ability to generate specific antibodies, a fundamental aspect of adaptive immunity. e-century.us

Table 1: Effects of 7-oxo-9,11-ethano-13-azaprostanoids on Antibody-Forming Cells (AFC)

Compound TypeEffect on B-Cellular ImmunityChange in AFC per 106 Spleen Cells (vs. Control)
Two specific 7-oxo-9,11-ethano-13-azaprostanoidsImmunostimulatoryIncreased by 1.9 times
Eight other 7-oxo-9,11-ethano-13-azaprostanoidsImmunostimulatoryNot specified (qualitative)
Three other 7-oxo-9,11-ethano-13-azaprostanoidsImmunosuppressiveNot specified (qualitative)

Mechanistic Elucidation of 7 Azaprostanoic Acid Action

Receptor Interaction and Antagonism Studies

Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 (TXA2/PGH2) Receptor Antagonism

7-Azaprostanoic acid and its analogs, such as 13-azaprostanoic acid, are recognized for their role as antagonists of the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor. nih.govjci.orgnih.govnih.gov This antagonism has been demonstrated through the specific inhibition of platelet aggregation and vascular smooth muscle contraction induced by TXA2 mimetics like U-46619. nih.govjci.orgnih.govnih.gov The antagonistic action of these compounds is crucial for preventing the physiological effects mediated by TXA2, which include platelet activation and vasoconstriction. nih.govsc.edu

Studies have shown that azaprostanoic acid analogs effectively block the responses triggered by arachidonic acid and U-46619 without inhibiting the metabolism of arachidonic acid itself. nih.gov This indicates a direct action on the receptor. For instance, 13-azaprostanoic acid has been shown to specifically reverse platelet aggregation and vascular smooth muscle contraction induced by endoperoxides. nih.govjci.org This targeted antagonism underscores the therapeutic potential of these compounds in conditions where TXA2/PGH2 receptor activation is a key pathological factor. nih.govjci.org

Ligand-Receptor Binding Specificity and Selectivity

The binding of 7-azaprostanoic acid and its analogs to the TXA2/PGH2 receptor is characterized by a high degree of specificity and selectivity. nih.govnih.gov The concept of specificity in this context refers to the ability of the compound to bind to its intended receptor target, while selectivity describes its capacity to do so without significantly binding to other receptors. aeonianbiotech.comresearchgate.netsigmaaldrich.com

Research has demonstrated that azaprostanoic acid analogs act as selective antagonists for the endoperoxide (U46619)/thromboxane A2 receptor in platelets and vascular smooth muscle. nih.gov This selectivity is crucial as it minimizes off-target effects. For example, 13-azaprostanoic acid did not affect contractions induced by norepinephrine (B1679862) or serotonin, highlighting its specific action on prostanoid receptors. nih.gov The binding affinity and specificity of these antagonists are often evaluated using radioligand binding assays, where they compete with known high-affinity ligands for the receptor. nih.govcapes.gov.br The stereochemistry of the analogs can also play a role in their binding activity, with some isomers showing greater potency than others. nih.gov

Table 1: Binding Specificity of Various Ligands to Prostanoid Receptors

Receptor High-Affinity Ligands
DP PGD2, BW245C, BW868C
IP Cicaprost, Iloprost, Isocarbacyclin
TP S-145, I-BOP, GR 32191
FP PGF2α, Fluprostenol

This table illustrates the high ligand binding specificity of the DP, IP, and TP receptors, which primarily bind their own putative ligands with high affinity. nih.govnih.gov

Identification of Key Amino Acid Residues in Receptor Binding

The interaction between a ligand and its receptor is determined by specific amino acid residues within the receptor's binding domain. beilstein-journals.orgunl.edunews-medical.netnih.govnih.gov While the specific residues of the TXA2/PGH2 receptor that interact directly with 7-azaprostanoic acid are not explicitly detailed in the provided context, the general principles of ligand-receptor binding suggest that a unique combination of residues within the receptor's transmembrane domains is responsible for the affinity and specificity of this interaction. The identification of these key residues is fundamental to understanding the precise mechanism of antagonism and for the rational design of new, more potent, and selective antagonists.

Competitive Antagonism Paradigms

7-Azaprostanoic acid and its derivatives exhibit a competitive antagonism paradigm. nih.govplos.orgnih.gov This means they bind to the same site on the TXA2/PGH2 receptor as the endogenous agonist (thromboxane A2) and synthetic agonists like U-46619, thereby preventing the agonist from binding and eliciting a biological response. ajol.infoahajournals.org This competitive interaction is characterized by a parallel rightward shift in the concentration-response curve of the agonist in the presence of the antagonist, without a change in the maximum response. nih.govnih.gov

Studies using 13-azaprostanoic acid have clearly demonstrated this competitive inhibition by showing a dose-dependent shift in the U-46619-induced contraction of rat aorta. nih.gov The potency of a competitive antagonist is often expressed as a pA2 value or a KB (dissociation constant for the antagonist-receptor complex), which quantifies its affinity for the receptor. nih.govcaymanchem.com

Intracellular Signaling Cascade Modulation

Effects on Cyclic Nucleotide Pathways

The mechanism of action of 7-azaprostanoic acid involves the modulation of intracellular signaling pathways that are regulated by cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP). ohio.edu In human platelets, evidence points to the involvement of cAMP in the pathways that mediate platelet activation. ohio.edu Cyclic nucleotides function as second messengers, relaying signals from receptors on the cell surface to intracellular effector proteins. wikipedia.org The process is often initiated when a ligand binds to a G protein-coupled receptor, triggering a cascade that alters the intracellular concentration of cyclic nucleotides like cAMP. scientificarchives.compancreapedia.org

7-Azaprostanoic acid and its analogs act as antagonists at the thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptors. ahajournals.org The activation of these receptors by their natural ligands typically leads to an inhibition of adenylyl cyclase activity, resulting in decreased intracellular cAMP levels. By blocking these receptors, 7-azaprostanoic acid prevents this decrease, thereby indirectly maintaining or elevating cAMP concentrations. This interference with the normal cyclic nucleotide signaling cascade is a key component of its inhibitory effect on platelet aggregation. ohio.edu

Influence on Protein Phosphorylation Events

The signaling cascade initiated by TXA2/PGH2 receptor activation is heavily dependent on protein phosphorylation, a fundamental process for regulating cellular activities. dntb.gov.uacusabio.com Protein phosphorylation involves the addition of phosphate (B84403) groups to proteins, a reaction catalyzed by enzymes called protein kinases, which can alter protein function and propagate signals within the cell. wikipedia.orgcusabio.com

Activation of the TXA2/PGH2 receptor is linked to the activation of phospholipase C, which in turn generates second messengers that trigger a cascade of protein phosphorylation events essential for platelet shape change and aggregation. dntb.gov.uajci.org Research on azaprostanoic acid analogs has provided evidence for their role in disrupting these phosphorylation-dependent pathways. ohio.edu By acting as a competitive antagonist at the receptor level, 7-azaprostanoic acid effectively blocks the initiation of this signaling cascade, thereby inhibiting the subsequent protein phosphorylation events that are critical for platelet response. ahajournals.org

Structure-Activity Relationship (SAR) Analyses for Azaprostanoic Acids

The biological activity of azaprostanoic acids is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) analyses have been crucial in understanding how specific chemical features of these molecules contribute to their potency as receptor antagonists. These studies have revealed that both the three-dimensional arrangement of the molecule and the nature of its side chains are critical determinants of its effectiveness. ahajournals.orgnih.gov

Conformational and Stereochemical Dependencies of Activity

The inhibitory effects of the azaprostanoic acid series are highly dependent on stereochemistry. nih.gov To be effective, the molecule must adopt a specific three-dimensional conformation that allows it to fit precisely into the binding site of the TXA2/PGH2 receptor.

Research has shown that any significant deviation from the skeletal arrangement of natural prostaglandins (B1171923) results in a marked decrease in biological activity. nih.gov This underscores the importance of a specific molecular geometry for effective receptor interaction. The antagonist must mimic the natural ligand sufficiently to bind to the receptor, yet be different enough to prevent the conformational change that leads to receptor activation.

Influence of Aliphatic Side Chain Modifications

Modifications to the aliphatic side chains of azaprostanoic acids have a significant impact on their inhibitory potency. nih.gov SAR studies have demonstrated that the biological activity is sensitive to the length and composition of these side chains. nih.govmdpi.com

Modification TypeObservationImplication on Activity
Side Chain Length The inhibitory effect is highly sensitive to the length of the amino side chain. nih.govOptimal length is crucial for potent receptor antagonism.
Unsaturation Introduction of a double bond at the C-17 position in the side chain of 13-azaprostanoic acid. nih.govDid not result in enhanced antiplatelet activity compared to the saturated analog. nih.gov

For instance, while certain structural features in the side chains are important for activity, not all modifications are beneficial. ahajournals.org A study involving the introduction of a double bond into the lower side chain of 13-azaprostanoic acid found that this change did not improve its anti-aggregatory potency compared to the parent compound. nih.gov This finding suggests that while the side chains are a key area for molecular modification, enhancing activity is a nuanced process and that simple additions of functional groups like double bonds may not necessarily lead to more potent compounds. nih.gov

Advanced Research Methodologies and Analytical Techniques in Azaprostanoic Acid Studies

Computational and Chemoinformatic Approaches

Molecular Docking and Simulation Studies

Molecular docking and simulation studies are indispensable computational approaches used to predict the binding affinity and interaction modes of 7-Azaprostanoic acid with target proteins. These in silico methods provide insights into the molecular recognition process, detailing the specific amino acid residues involved in binding and the types of interactions formed.

In studies investigating its antidiabetic efficacy, 7-Azaprostanoic acid has been shown to attach to the binding pocket of the α-amylase protein. This interaction is primarily driven by hydrophobic forces exerted by amino acid residues such as LEU162, LEU165, TYR62, and TRP59. Additionally, the ligand forms a single hydrogen bond with residues including GLY306, ASP300, ARG195, ASP197, and GLH233 nih.govnih.gov.

Molecular dynamics (MD) simulations further extend these insights by analyzing the dynamic behavior of protein-ligand complexes over time. For instance, 100 ns molecular dynamics simulations have been conducted to scrutinize the interactions between 7-Azaprostanoic acid and the DPP-4 protein (PDB ID: 6B1E, Chain A), providing a comprehensive view of their dynamic interplay fishersci.ca. The Extra-Precision (XP) docking method, also known as flexible docking, is a sophisticated computational technique employed for high-resolution molecular docking simulations, yielding accurate and reliable results nih.gov. Molecular docking studies are crucial for predicting the binding conformations and free energies of ligands within their respective target binding sites.

Table 1: Predicted Molecular Interactions of 7-Azaprostanoic Acid with α-Amylase

Interaction TypeAmino Acid Residues Involved
HydrophobicLEU162, LEU165, TYR62, TRP59
Hydrogen BondGLY306, ASP300, ARG195, ASP197, GLH233

Predictive Modeling of Biological Interactions

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, plays a vital role in understanding and forecasting the biological interactions of 7-Azaprostanoic acid. QSAR methodologies establish mathematical or computational models that correlate the chemical structure of a compound with its observed biological activity. These models allow researchers to optimize the properties of existing chemicals and predict various parameters related to the biological activity of untested or unavailable compounds.

QSAR studies often employ various molecular descriptors, including topological, ring, and charge descriptors, to build predictive models. The results obtained from such models can indicate how specific structural features influence biological activities.

In the context of metabolomics, 7-Azaprostanoic acid has been identified as a specific biomarker, particularly in studies related to bladder cancer (BCa). Metabolomic profiling using techniques like LC-MS has shown 7-Azaprostanoic acid to have a high Area Under the Curve (AUC) of 0.977 in Receiver Operating Characteristic (ROC) analysis, indicating its strong potential as a diagnostic biomarker. The integration of high-throughput analytical platforms with bioinformatics tools is paving the way for multi-omics approaches, which can capture comprehensive disease features and facilitate early diagnosis.

Spectroscopic and Chromatographic Characterization Techniques

Accurate characterization of 7-Azaprostanoic acid relies heavily on advanced spectroscopic and chromatographic methods, ensuring its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the comprehensive structural elucidation of organic molecules, including complex compounds like 7-Azaprostanoic acid. This technique provides detailed information about the atomic connectivity and spatial arrangement within a molecule.

In 1H NMR spectroscopy, the chemical shift, integration, and spin-spin splitting patterns of proton signals are analyzed to infer the molecular environment of hydrogen atoms. For instance, aromatic hydrogens typically show chemical shifts around 7 ppm, while carboxylic acid protons appear significantly downfield, around 10-12 ppm.

To address the complexity often encountered in 1D NMR spectra of larger molecules, two-dimensional (2D) NMR techniques are employed. COSY (COrrelation SpectroscopY) spectra are crucial for identifying protons that are coupled to each other, thereby establishing proton-proton connectivities and helping to build structural fragments. Another powerful 2D NMR technique is TOCSY (TOtal Correlation SpectroscopY) or HOHAHA (HOmonuclear HArtmann-HAhn) spectroscopy, which reveals correlations between all protons within a given spin system, irrespective of whether they are directly coupled. The combination of these homonuclear 2D NMR data with heteronuclear 1H-13C NMR connectivities (e.g., HMQC, HMBC) is essential for the full and unambiguous structural elucidation of complex compounds.

High-Resolution Mass Spectrometry for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise identification and confirmation of chemical compounds, particularly in complex samples. HRMS systems, such as Orbitrap-MS, offer exceptional resolving power, routinely operating at resolutions of 60,000 FWHM at m/z 200 and capable of reaching up to 120,000. This high resolution translates into remarkable mass accuracy, typically less than 1 ppm, which is well within the required identification criterion of less than 5 ppm.

Unlike low-resolution mass spectrometry, which provides only nominal mass, HRMS can discriminate compounds based on their accurate masses, significantly reducing ambiguity in identification. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a powerful platform for compound screening in clinical toxicology and metabolomics, capable of determining the accurate mass and molecular formula of an analyte.

In the identification process, fragmentation patterns of precursor ions and their corresponding product ions can be matched against spectral libraries. This provides crucial structural information and enhances the confidence in compound identification. 7-Azaprostanoic acid, for example, has been identified using Ultra-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) in metabolomic studies aimed at discovering biomarkers for bladder cancer. Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for the analysis of organic acids, although polar functional groups often require derivatization to enhance their volatility for GC analysis.

Advanced Chromatographic Separation Methods

Chromatographic separation methods are fundamental for isolating, identifying, and quantifying 7-Azaprostanoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two primary techniques widely employed for this purpose due to their high sensitivity, accuracy, and versatility.

Recent advancements in chromatographic techniques include the development of innovative stationary phases and improved detection systems, which have significantly enhanced separation efficiency and resolution. HPLC is particularly effective for the analysis and purification of synthetic compounds, enabling the separation of molecules with similar sizes. Reversed-phase HPLC (RP-HPLC) is a routinely used mode for purification. For the analysis of carboxylic acids in biological samples, various liquid chromatography modes, including reversed-phase (RP)LC, ion-pair chromatography, ion-exclusion chromatography, and HILIC, are combined with different detection methods such as UV, fluorescence, and mass spectrometry.

GC, often coupled with MS, is a robust and widely used tool for the analysis of volatile or semi-volatile compounds. While GC is effective for organic acid analysis, polar functional groups may require derivatization to ensure thermal stability and volatility.

7-Azaprostanoic acid has been analyzed using GC-MS. Furthermore, comprehensive metabolomic studies have utilized hydrophilic interaction chromatography (HILIC) and reverse phase liquid chromatography (RPLC) in conjunction with LC-MS to identify compounds, including azaprostanoic acid, in biological fluids. Specific HPLC methods for fatty acid analysis often involve C18 columns with acetonitrile-water gradients, demonstrating the versatility of these methods for structurally similar compounds.

Future Trajectories and Unaddressed Research Questions for 7 Azaprostanoic Acid Research

Design and Synthesis of Next-Generation Azaprostanoic Acid Analogs

The design and synthesis of next-generation azaprostanoic acid analogs represent a crucial future trajectory. Current research highlights the sensitivity of azaprostanoic acid derivatives' biological activity to their stereochemistry and side chain length. researchgate.net Future efforts will focus on precise modifications to the core structure to improve properties such as receptor selectivity, potency, and metabolic stability. This could involve exploring novel heterocyclic replacements within the prostanoic acid backbone, introducing specific functional groups to enhance binding affinity to target receptors, or modifying the side chains to influence pharmacokinetic profiles. The goal is to develop compounds with superior therapeutic indices, minimizing off-target effects and improving bioavailability.

Elucidation of Novel Biological Targets and Pathways

While 13-azaprostanoic acid is known as an antagonist of the thromboxane (B8750289)/endoperoxide receptor, pnas.orgnih.gov the full spectrum of biological targets and pathways modulated by 7-Azaprostanoic acid and its analogs remains an unaddressed research question. Future studies should employ advanced chemical biology approaches, such as activity-based protein profiling, phenotypic screening coupled with target deconvolution, and proteomic methods, to identify novel interacting proteins and their downstream signaling cascades. mdpi.com This could uncover previously unrecognized roles for azaprostanoic acids in various physiological systems, including inflammation, immune response, and cellular proliferation, potentially expanding their therapeutic utility beyond anti-platelet effects. For instance, some azaprostanoic acid derivatives have shown anti-inflammatory effects in certain models. semanticscholar.orgnih.goveurekaselect.com Metabolomics studies have also indicated a rise in azaprostanoic acid in certain conditions, suggesting its involvement in immune responses. researchgate.netmdpi.com

Development of Highly Specific and Potent Antagonists

The development of highly specific and potent antagonists for 7-Azaprostanoic acid's biological effects, particularly its known interaction with thromboxane/endoperoxide receptors, is an ongoing area of interest. pnas.orgnih.govannualreviews.orgahajournals.org Future research will aim to overcome challenges in achieving absolute specificity, which can be complicated by the shared pharmacological properties of thromboxane A2 and prostaglandin (B15479496) H2. annualreviews.org This will involve rational drug design strategies, potentially leveraging structural insights from co-crystallization studies or advanced computational modeling to design compounds that selectively bind to and inhibit specific receptor subtypes or isoforms, thereby reducing potential side effects and enhancing therapeutic precision.

Integration of Systems Biology and Multi-Omics Data

Integrating systems biology and multi-omics data (genomics, transcriptomics, proteomics, metabolomics) is critical for a comprehensive understanding of 7-Azaprostanoic acid's actions. researchgate.netnih.govscilifelab.seplos.orgfrontiersin.org This approach can provide a holistic view of how these compounds perturb complex biological networks at multiple molecular levels. researchgate.netnih.gov Future research should focus on developing and applying advanced computational tools and bioinformatics pipelines to integrate these large, diverse datasets. This integration can reveal subtle changes in gene expression, protein abundance, and metabolic flux in response to azaprostanoic acid treatment, identifying novel biomarkers, predicting drug efficacy, and uncovering complex regulatory mechanisms that are not apparent from single-omics analyses. researchgate.netnih.govscilifelab.seplos.orgfrontiersin.org

Advanced Computational Tools for Structure-Activity Relationship Refinement

Advanced computational tools are essential for refining the structure-activity relationships (SAR) of 7-Azaprostanoic acid analogs. nih.gov Future research will increasingly utilize techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and artificial intelligence/machine learning algorithms. These tools can predict the binding affinity of novel analogs to their targets, optimize their chemical structures for improved potency and selectivity, and guide the rational design of new compounds. nih.govplos.org This computational-driven approach will accelerate the discovery and optimization of next-generation azaprostanoic acid derivatives, reducing the need for extensive experimental synthesis and testing.

Translational Research Frameworks for Academic Discoveries

Establishing robust translational research frameworks is crucial to bridge the gap between academic discoveries concerning 7-Azaprostanoic acid and its potential clinical applications. nih.govrarediseasemoonshot.euhepi.ac.ukresearchgate.net Future efforts should focus on developing structured pathways for moving basic scientific insights into preclinical development and, ultimately, human trials. This includes fostering interdisciplinary collaborations between academic researchers, pharmaceutical companies, and regulatory bodies. Key aspects will involve standardized preclinical testing protocols, identification of relevant animal models, and early engagement with regulatory agencies to streamline the development process. The goal is to accelerate the transition of promising azaprostanoic acid-based compounds from "bench to bedside," addressing unmet medical needs. rarediseasemoonshot.euhepi.ac.uk

Q & A

Basic Research Questions

Q. What experimental methodologies are most effective for synthesizing 7-Azaprostanoic acid with high purity and yield?

  • Methodological Answer : Synthesis typically involves cyclopropane ring modification of prostaglandin analogs. Key steps include:

  • Step 1 : Optimizing reaction conditions (e.g., temperature, solvent polarity) to stabilize the azetidine ring during synthesis .
  • Step 2 : Using high-performance liquid chromatography (HPLC) with UV-Vis detection to monitor intermediate purity and confirm final product integrity .
  • Step 3 : Validating structural identity via 1H^1H-NMR and 13C^{13}C-NMR, with emphasis on resolving spectral overlaps caused by the azetidine moiety .

Q. How can researchers ensure reproducibility when characterizing 7-Azaprostanoic acid’s physicochemical properties?

  • Methodological Answer : Reproducibility requires:

  • Standardization : Documenting solvent systems, pH conditions, and temperature for solubility and stability tests .
  • Cross-validation : Comparing results across multiple analytical techniques (e.g., differential scanning calorimetry for melting points, dynamic light scattering for aggregation behavior) .
  • Data transparency : Publishing raw datasets and instrument calibration protocols in supplementary materials to enable replication .

Q. What strategies are recommended for integrating 7-Azaprostanoic acid into existing prostaglandin-based experimental models?

  • Methodological Answer :

  • Dose-response profiling : Conduct pilot studies to determine bioactive concentration ranges, avoiding off-target effects common in prostaglandin analogs .
  • Control design : Use wild-type and receptor-knockout models to isolate 7-Azaprostanoic acid’s mechanism of action .
  • Data alignment : Cross-reference results with prior prostaglandin studies to identify conserved or divergent signaling pathways .

Advanced Research Questions

Q. How can contradictory findings about 7-Azaprostanoic acid’s receptor binding affinity be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:

  • Assay triangulation : Combining radioligand binding assays, surface plasmon resonance (SPR), and computational docking simulations to cross-validate affinity measurements .
  • Variable control : Standardizing membrane preparation protocols (e.g., lipid composition) in cell-based assays to minimize receptor conformation artifacts .
  • Meta-analysis : Systematically reviewing published KdK_d values to identify methodological outliers and establish consensus ranges .

Q. What advanced techniques are suitable for probing 7-Azaprostanoic acid’s metabolic stability in vivo?

  • Methodological Answer :

  • Stable isotope tracing : Using 13C^{13}C-labeled analogs to track metabolic degradation pathways via mass spectrometry imaging .
  • Pharmacokinetic modeling : Integrating liver microsome data and physiologically based pharmacokinetic (PBPK) models to predict half-life and clearance rates .
  • Species-specific profiling : Comparing metabolic stability across rodent and human hepatocyte models to assess translational relevance .

Q. How can researchers design studies to elucidate the structural determinants of 7-Azaprostanoic acid’s selectivity for prostaglandin receptors?

  • Methodological Answer :

  • Mutagenesis studies : Engineering receptor mutants (e.g., EP3 vs. EP4 subtypes) to map binding pocket interactions .
  • Molecular dynamics (MD) simulations : Simulating ligand-receptor complexes to identify critical hydrogen bonds or hydrophobic interactions .
  • Functional assays : Correlating structural data with cAMP or calcium flux measurements to link binding events to downstream signaling .

Q. What computational approaches are effective for predicting 7-Azaprostanoic acid’s off-target effects in complex biological systems?

  • Methodological Answer :

  • Chemoproteomics : Using activity-based protein profiling (ABPP) to identify unintended enzyme targets .
  • Machine learning : Training models on prostaglandin analog datasets to predict toxicity or cross-reactivity .
  • Network pharmacology : Mapping compound interactions onto signaling networks to forecast systemic impacts .

Data Analysis and Reporting Standards

Q. How should researchers address variability in bioactivity data across independent studies of 7-Azaprostanoic acid?

  • Methodological Answer :

  • Normalization : Reporting activity as a percentage of positive controls (e.g., PGE2) to enable cross-study comparisons .
  • Error source analysis : Using ANOVA or mixed-effects models to quantify variability contributions (e.g., cell passage number, assay plate effects) .
  • Open data repositories : Uploading datasets to platforms like Zenodo or Figshare with detailed metadata tags .

Q. What criteria should guide the selection of primary vs. secondary sources in literature reviews on 7-Azaprostanoic acid?

  • Methodological Answer :

  • Primary sources : Prioritize peer-reviewed articles with full experimental details (e.g., synthesis protocols, raw spectra) .
  • Secondary sources : Use review articles for contextualizing trends but validate claims against original data .
  • Exclusion criteria : Discard studies lacking methodological transparency or relying on unvalidated commercial compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.